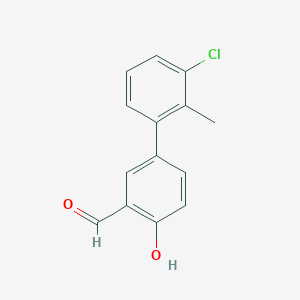

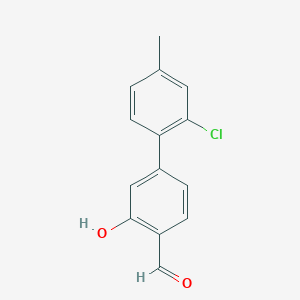

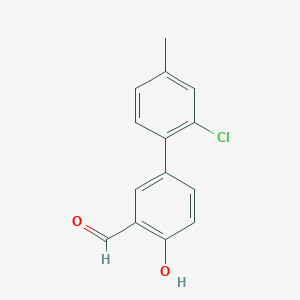

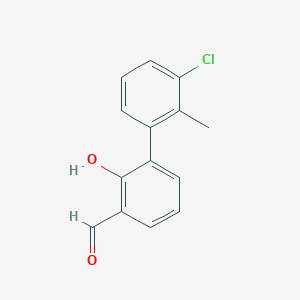

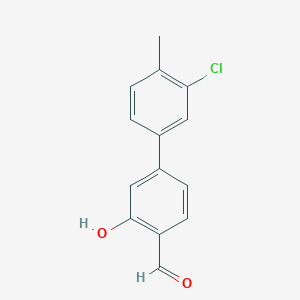

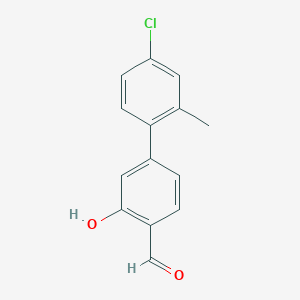

5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% (abbreviated as 5-CMPF) is an aromatic compound used in a variety of applications. It is a white crystalline solid with a faint odor and is soluble in water and alcohol. 5-CMPF is a useful reagent for organic synthesis and is used in the production of pharmaceuticals, dyes, and other chemicals. It is also used as a catalyst in various reactions and as a corrosion inhibitor in petroleum products.

Aplicaciones Científicas De Investigación

5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% has a variety of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including aryl amines and aryl sulfonamides. It has also been used as a catalyst in the synthesis of polymers and in the degradation of polymers. Additionally, 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% has been used in the synthesis of dyes, pharmaceuticals, and other chemicals.

Mecanismo De Acción

The mechanism of action of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% is not fully understood, but it is believed to involve the formation of an active intermediate species. This intermediate species is thought to be responsible for the catalytic activity of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%. It is also believed that the intermediate species is capable of undergoing a variety of reactions, including oxidation, reduction, and hydrolysis.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% are not well understood. It is known to be a mild irritant to the skin and eyes, but the exact mechanism of action is unknown. It has also been found to be toxic to aquatic organisms, but the exact mechanism of toxicity is also unknown.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% in laboratory experiments is that it is relatively inexpensive and readily available. Additionally, it is a mild irritant, so it is less likely to cause harm to laboratory personnel. The main limitation of using 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% in laboratory experiments is that its mechanism of action is not fully understood, so it is difficult to predict the results of experiments using this compound.

Direcciones Futuras

Future research on 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% should focus on improving the understanding of its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted on the toxicity of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% to aquatic organisms, as well as its potential applications in the synthesis of pharmaceuticals and other chemicals. Additionally, research should focus on developing safer and more efficient methods for the synthesis of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%. Finally, further research should be conducted on the potential uses of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% in the production of polymers and dyes.

Métodos De Síntesis

5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% is typically synthesized through the reaction of 4-chloro-2-methylphenol and formic acid. The reaction is typically performed in aqueous solution at pH 3-4, using a base such as potassium hydroxide or sodium hydroxide. The reaction is carried out at temperatures ranging from 60°C to 80°C and is typically complete in 2-3 hours. The product is then isolated by filtration and crystallization.

Propiedades

IUPAC Name |

4-(4-chloro-2-methylphenyl)-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-6-12(15)4-5-13(9)10-2-3-11(8-16)14(17)7-10/h2-8,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPSHSLIPYTDNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80685197 |

Source

|

| Record name | 4'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chloro-2-methylphenyl)-2-formylphenol | |

CAS RN |

1261902-79-7 |

Source

|

| Record name | 4'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.